4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-
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Overview
Description
4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure with a 2,3-difluorophenylmethylthio substituent at the 2-position. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]- typically involves the reaction of 2,3-difluorobenzyl chloride with 4(1H)-quinolinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinolinone form.
Substitution: The 2,3-difluorophenylmethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone-N-oxide derivatives, while reduction can produce dihydroquinolinones.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinolinone derivatives.
Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase in bacteria, resulting in antibacterial effects. In cancer cells, it can interfere with cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Quinolinone, 2-[[(2,4-difluorophenyl)methyl]thio]-
- 4(1H)-Quinolinone, 2-[[(3,4-difluorophenyl)methyl]thio]-
- 4(1H)-Quinolinone, 2-[[(2,3-dichlorophenyl)methyl]thio]-
Uniqueness
4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]- is unique due to the specific positioning of the difluorophenylmethylthio group, which can influence its biological activity and chemical reactivity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C16H11F2NOS |
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Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-[(2,3-difluorophenyl)methylsulfanyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C16H11F2NOS/c17-12-6-3-4-10(16(12)18)9-21-15-8-14(20)11-5-1-2-7-13(11)19-15/h1-8H,9H2,(H,19,20) |
InChI Key |
XEMFEXZVTYGHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)SCC3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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